3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-methoxyphenyl)acetate
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Overview
Description
3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-methoxyphenyl)acetate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a pyrazole core substituted with a methyl group, a phenyl group, a tosyl group, and an acetate ester derived from 4-methoxyphenyl acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-methoxyphenyl)acetate typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with β-keto esters or β-diketones to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Tosyl chloride (TsCl) and acetic anhydride (Ac₂O) are often employed for introducing the tosyl and acetate groups, respectively.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced pyrazole derivatives.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-yl acetate
4-Methyl-1-phenyl-1H-pyrazol-5-yl tosylate
2-(4-Methoxyphenyl)acetic acid
Uniqueness: 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-methoxyphenyl)acetate is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-18-9-15-23(16-10-18)34(30,31)25-19(2)27-28(21-7-5-4-6-8-21)26(25)33-24(29)17-20-11-13-22(32-3)14-12-20/h4-16H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYZMSALIMHCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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